2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide
Description
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Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-4-7-18(12-16(15)2)20-10-11-23-22(25-20)28-14-21(26)24-13-17-5-8-19(27-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHETVRRXFCYVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=C(C=C3)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets via hydrogen bonds.
Biochemical Pathways
Biological Activity
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : A condensation reaction between an aldehyde and a diamine is used to synthesize the pyrimidine ring.
- Introduction of the Sulfanyl Group : This is achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated pyrimidine derivative.
- Attachment of the Benzyl Group : A benzyl group is introduced via nucleophilic substitution involving benzyl chloride.
- Formation of the Acetamide Linkage : The final step involves amidation with acetic anhydride to form the acetamide linkage.
Biological Activity
Research indicates that 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide exhibits various biological activities:
Anticancer Properties
In vitro studies have shown that this compound has significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating an ability to inhibit cell proliferation effectively. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances its potency:
- IC50 Values : Compounds similar to this structure have shown IC50 values ranging from 13 µg/mL to 28 µg/mL against HepG2 liver cancer cells, indicating promising anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further studies are needed to confirm these findings and determine mechanisms of action.
Case Studies
- HepG2 Cell Line Study : In a controlled experiment, derivatives of this compound were screened for their effects on HepG2 cells. The study revealed that compounds with methyl substitutions at specific positions exhibited enhanced anti-proliferative effects compared to their unsubstituted counterparts .
- Enzyme Inhibition Assays : In another study, the compound was tested for its ability to inhibit specific enzymes involved in cancer progression. Results indicated a concentration-dependent inhibition, supporting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the molecular structure can influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase anticancer potency |
| Presence of sulfanyl group | Enhances interactions with targets |
| Alkyl substitutions on benzyl | Modulate pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
